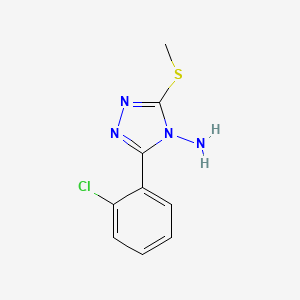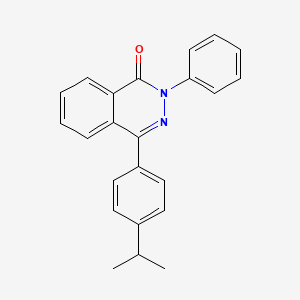![molecular formula C18H27NO4 B5683175 2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol](/img/structure/B5683175.png)
2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as PM-297 or PM-297-HCl. In
Wissenschaftliche Forschungsanwendungen
PM-297 has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the activity of certain ion channels, including the TRPC6 channel. This channel is involved in the regulation of calcium signaling and has been implicated in various diseases, including hypertension, kidney disease, and heart failure. PM-297 has also been studied for its potential use as a tool compound in neuroscience research.
Wirkmechanismus
PM-297 acts as a selective inhibitor of the TRPC6 ion channel. It binds to the channel and prevents the influx of calcium ions into cells. This inhibition can lead to a reduction in calcium signaling and downstream effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of the TRPC6 channel by PM-297 has been shown to have various effects on cellular processes. It can lead to a reduction in the contraction of smooth muscle cells, which has implications for hypertension and other cardiovascular diseases. PM-297 has also been found to have a neuroprotective effect in models of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
PM-297 has several advantages for use in lab experiments. It is a selective inhibitor of the TRPC6 channel, which allows for the study of the specific effects of this channel on cellular processes. However, it is important to note that PM-297 may have off-target effects on other ion channels. Additionally, the hydrophobic nature of PM-297 can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of PM-297. One potential application is in the treatment of cardiovascular diseases, such as hypertension and heart failure. The inhibition of the TRPC6 channel by PM-297 may be a viable therapeutic strategy for these conditions. Additionally, PM-297 may have applications in the study of other ion channels and their role in cellular processes. Further research is needed to fully understand the potential of PM-297 in these areas.
In conclusion, PM-297 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. Its selective inhibition of the TRPC6 ion channel has implications for the study of various diseases and cellular processes. Further research is needed to fully understand the potential of PM-297 in these areas.
Synthesemethoden
The synthesis of PM-297 involves several steps. First, 3-methylpiperidine is reacted with 1,3-benzodioxole-5-carbaldehyde to form a Schiff base. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol to form PM-297. The final product is obtained as a hydrochloride salt.
Eigenschaften
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(5-2-6-19(13-18)7-9-21-10-8-20)12-15-3-4-16-17(11-15)23-14-22-16/h3-4,11,20H,2,5-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFLIEZVZGGJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCOCCO)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(1,3-Benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5683122.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)
![1-{[(3-methoxyphenyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683138.png)
![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5683141.png)
![3-{2-[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5683157.png)

![1-{4-[4-(4-isopropylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5683164.png)
![(4R)-N,N-diethyl-1-methyl-4-({5-[(methylthio)methyl]-2-furoyl}amino)-L-prolinamide](/img/structure/B5683166.png)
![1-methyl-8-(4-methylquinolin-2-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5683168.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5683177.png)

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)